molecular formula C16H15N3O3S B3003310 N-(4-(4-propoxyphenyl)thiazol-2-yl)isoxazole-5-carboxamide CAS No. 919759-06-1

N-(4-(4-propoxyphenyl)thiazol-2-yl)isoxazole-5-carboxamide

Cat. No.: B3003310
CAS No.: 919759-06-1
M. Wt: 329.37
InChI Key: ZFGWJWGYTABVFR-UHFFFAOYSA-N
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Description

N-(4-(4-propoxyphenyl)thiazol-2-yl)isoxazole-5-carboxamide is a compound that belongs to the class of thiazole derivatives Thiazoles are five-membered heterocyclic compounds containing nitrogen and sulfur atoms

Preparation Methods

The synthesis of N-(4-(4-propoxyphenyl)thiazol-2-yl)isoxazole-5-carboxamide typically involves multiple steps, starting from readily available starting materials. The synthetic route generally includes the formation of the thiazole ring, followed by the introduction of the isoxazole moiety and the carboxamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity. Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency .

Chemical Reactions Analysis

N-(4-(4-propoxyphenyl)thiazol-2-yl)isoxazole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole and isoxazole rings. Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures. .

Scientific Research Applications

N-(4-(4-propoxyphenyl)thiazol-2-yl)isoxazole-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-(4-propoxyphenyl)thiazol-2-yl)isoxazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit key protein kinases involved in cancer cell proliferation, induce cell cycle arrest, and promote apoptosis. Detailed studies on its binding affinity and interaction with target proteins help elucidate its mechanism of action .

Comparison with Similar Compounds

N-(4-(4-propoxyphenyl)thiazol-2-yl)isoxazole-5-carboxamide can be compared with other similar compounds, such as:

Properties

IUPAC Name

N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3S/c1-2-9-21-12-5-3-11(4-6-12)13-10-23-16(18-13)19-15(20)14-7-8-17-22-14/h3-8,10H,2,9H2,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFGWJWGYTABVFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=NO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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